1-Tert-butylsulfanyl-2-propan-2-ylbenzene
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Overview
Description
1-Tert-butylsulfanyl-2-propan-2-ylbenzene is an organic compound characterized by the presence of a tert-butylsulfanyl group and a propan-2-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with tert-butylsulfanyl and propan-2-yl reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butylsulfanyl-2-propan-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Tert-butylsulfanyl-2-propan-2-ylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butylsulfanyl-2-propan-2-ylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butylsulfanyl group can influence the reactivity of the benzene ring, making it more susceptible to further substitution reactions. The molecular pathways involved include the formation of reactive intermediates, such as arenium ions, which facilitate the substitution process .
Comparison with Similar Compounds
Similar Compounds
1-Tert-butyl-4-propan-2-ylbenzene: Similar structure but with different substitution pattern on the benzene ring.
3-(tert-butylsulfanyl)-1-(4-chlorobenzyl)-5-(propan-2-yl)-1H-indole: Contains a tert-butylsulfanyl group and a propan-2-yl group but with an indole core instead of benzene.
Uniqueness
1-Tert-butylsulfanyl-2-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-tert-butylsulfanyl-2-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S/c1-10(2)11-8-6-7-9-12(11)14-13(3,4)5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJYMZBAEGFZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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